molecular formula C26H22FN3O2S B2705832 (7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892415-65-5

(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No. B2705832
CAS RN: 892415-65-5
M. Wt: 459.54
InChI Key: VZCFVITVJJFPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a useful research compound. Its molecular formula is C26H22FN3O2S and its molecular weight is 459.54. The purity is usually 95%.
BenchChem offers high-quality (7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

This compound has demonstrated antibacterial properties in several studies . Researchers have investigated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Further exploration of its mechanism of action and potential applications in drug development is warranted.

Antioxidant Properties

The title compound also exhibits antioxidant activity . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Investigating its antioxidant potential could lead to applications in functional foods, supplements, or pharmaceuticals.

Quantum Chemical Calculations

Quantum chemical calculations have been performed to understand the molecular geometry, vibrational frequencies, and NMR chemical shifts of this compound . These insights aid in predicting its behavior and interactions in various environments, including biological systems.

Electronic Absorption Spectra

The electronic absorption spectra of the compound have been calculated using the TD-DFT method . Understanding its absorption properties can guide applications in areas such as photophysics, sensors, and optoelectronic devices.

Frontier Molecular Orbitals

DFT calculations of frontier molecular orbitals have been carried out for this compound . These orbitals influence reactivity and chemical behavior. Researchers explore their roles in catalysis, molecular recognition, and other chemical processes.

properties

IUPAC Name

[7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2S/c1-15-7-3-5-9-19(15)24-29-25-21(11-20-18(13-31)12-28-16(2)23(20)32-25)26(30-24)33-14-17-8-4-6-10-22(17)27/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCFVITVJJFPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC=C5F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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